2,6-dibromo-4-cyclopropylPyridine
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Overview
Description
2,6-Dibromo-4-cyclopropylpyridine is an organic compound with the molecular formula C8H7Br2N It is a derivative of pyridine, where two bromine atoms are substituted at the 2nd and 6th positions, and a cyclopropyl group is attached at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibromo-4-cyclopropylpyridine typically involves the bromination of 4-cyclopropylpyridine. One common method is the use of bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient processes. For example, the use of bromide-bromate salts in an aqueous acidic medium has been reported as a green and solvent-free method for bromination reactions . This method not only reduces the environmental impact but also allows for the recycling of the reaction medium, making it more sustainable.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-cyclopropylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding dehalogenated product.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, or alkoxide salts. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are formed as major products.
Reduction Reactions: The major product is 4-cyclopropylpyridine.
Scientific Research Applications
2,6-Dibromo-4-cyclopropylpyridine has several applications in scientific research:
Biology: It can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-dibromo-4-cyclopropylpyridine depends on its specific application. In coupling reactions, it acts as a substrate that undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product . The molecular targets and pathways involved vary based on the specific reaction or biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromopyridine: Similar in structure but lacks the cyclopropyl group.
4-Cyclopropylpyridine: Similar but without the bromine substituents.
2,6-Dibromo-4-phenoxyphenol: Another brominated compound with different substituents and applications.
Uniqueness
2,6-Dibromo-4-cyclopropylpyridine is unique due to the presence of both bromine atoms and a cyclopropyl group, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Properties
Molecular Formula |
C8H7Br2N |
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Molecular Weight |
276.96 g/mol |
IUPAC Name |
2,6-dibromo-4-cyclopropylpyridine |
InChI |
InChI=1S/C8H7Br2N/c9-7-3-6(5-1-2-5)4-8(10)11-7/h3-5H,1-2H2 |
InChI Key |
BYMORMDFVIPUGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NC(=C2)Br)Br |
Origin of Product |
United States |
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